2-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)-4-methylpentanoic acid
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Overview
Description
2-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)-4-methylpentanoic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts unique chemical properties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)-4-methylpentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. This is followed by functional group modifications to introduce the desired substituents.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Scale-up processes are designed to ensure consistency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to enhance its reactivity.
Substitution: Commonly involves the replacement of a functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)-4-methylpentanoic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)acetic acid
- 2,8-Diazaspiro[4.5]decan-1-one derivatives
- N-[3-chloro-4-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)phenyl]-2-pyridinecarboxamide
Uniqueness
Compared to similar compounds, 2-(1,3-Dioxo-2-azaspiro[45]decan-2-yl)-4-methylpentanoic acid stands out due to its specific substituents, which can impart unique chemical and biological properties
Properties
Molecular Formula |
C15H23NO4 |
---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
2-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)-4-methylpentanoic acid |
InChI |
InChI=1S/C15H23NO4/c1-10(2)8-11(13(18)19)16-12(17)9-15(14(16)20)6-4-3-5-7-15/h10-11H,3-9H2,1-2H3,(H,18,19) |
InChI Key |
PRQPWWKZDSNMEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)N1C(=O)CC2(C1=O)CCCCC2 |
Origin of Product |
United States |
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